3-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide
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Overview
Description
3-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with chlorine and fluorine atoms. The compound also contains two thiophene rings, which are sulfur-containing heterocycles. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The thiophene rings are then functionalized and coupled with the benzene sulfonamide moiety through a series of reactions, including halogenation and sulfonation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The thiophene rings can be oxidized or reduced, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and palladium catalysts for coupling reactions. Reaction conditions typically involve controlled temperatures, solvents, and pH to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamide derivatives, while oxidation of the thiophene rings can produce sulfoxides or sulfones.
Scientific Research Applications
3-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The thiophene rings can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
3-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is unique due to its combination of chlorine, fluorine, and sulfonamide groups, which impart distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other thiophene-based compounds.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO2S3/c16-12-8-11(3-4-13(12)17)23(19,20)18-15(10-5-7-21-9-10)14-2-1-6-22-14/h1-9,15,18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAPZOXCKCKBTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CSC=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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